![molecular formula C22H25N3O3S2 B2383822 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-02-1](/img/structure/B2383822.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential antidepressant activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine to prepare 5,6-dimethylbenzo[d]thiazol-2-amine. This compound is then acetylated with chloroacetyl chloride to afford 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide .Scientific Research Applications
- Notably, copper-catalyzed domino synthesis has been used to access benzo[d]imidazo[5,1-b][1,3]selenazoles, which involve sequential intermolecular cycloaddition and intramolecular Ullmann-type C–Se bond formation .
- The compound’s excited state intramolecular proton transfer (ESIPT) reaction has been studied in different solvents. Increasing solvent polarity inhibits this reaction, which has implications for optoelectronic devices and analytical tools .
Heterocyclic Chemistry
Optoelectronics and Analytical Tools
Mechanism of Action
Benzothiazole derivatives have been found to exhibit antidepressant-like activities. In studies, these compounds reduced the immobility time of mice in the tail suspension test and decreased the immobility while increasing the swimming frequencies of mice in the modified forced swimming tests . These effects were similar to those induced by the reference drug fluoxetine .
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-6-11-19-20(13-15)29-22(24(19)3)23-21(26)17-7-9-18(10-8-17)30(27,28)25-12-4-5-16(2)14-25/h6-11,13,16H,4-5,12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWLXHPDPIDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
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